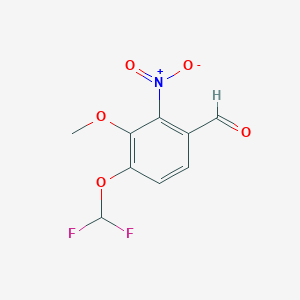

4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde

Descripción

Propiedades

IUPAC Name |

4-(difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO5/c1-16-8-6(17-9(10)11)3-2-5(4-13)7(8)12(14)15/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLBNEDECXLTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde typically involves multiple steps One common method starts with the nitration of a suitable benzaldehyde derivative to introduce the nitro groupThe reaction conditions often involve the use of strong acids or bases and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is also tailored to minimize costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a catalyst, metal hydrides.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(Difluoromethoxy)-3-methoxy-2-nitrobenzoic acid.

Reduction: 4-(Difluoromethoxy)-3-methoxy-2-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physical, and reactive properties of 4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde and its analogs:

Structural and Electronic Effects

- Nitro Group Position : The nitro group at position 2 in the target compound (ortho to aldehyde) creates stronger electron-withdrawing effects compared to the meta-nitro analog in . This enhances electrophilicity at the aldehyde, favoring nucleophilic attacks .

- Substituent Comparison : Replacing the benzyloxy group in ’s compound with difluoromethoxy reduces steric bulk and introduces electron-withdrawing fluorine atoms, which increase oxidative stability and alter solubility profiles .

Physicochemical Properties

- Solubility: The nitro group in the target compound reduces aqueous solubility compared to its non-nitro analog (). However, the difluoromethoxy group’s polarity may partially offset this effect .

- Bioavailability : The nitro group and larger molecular weight likely decrease blood-brain barrier (BBB) permeability relative to ’s compound, limiting CNS applications .

Actividad Biológica

4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde is a compound that has garnered attention for its potential biological activity , particularly in the fields of pharmacology and medicinal chemistry . This article reviews the biological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group, methoxy groups, and a difluoromethoxy substituent on a benzaldehyde framework. These functional groups contribute to its unique reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its effectiveness against various microbial strains.

- Anti-inflammatory Effects : Studies suggest potential anti-inflammatory actions, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary findings indicate cytotoxic effects against certain cancer cell lines.

The biological activity of this compound may involve interactions with specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that potentially interact with cellular components, influencing various biological pathways.

Antimicrobial Activity

In one study, the antimicrobial efficacy of this compound was evaluated against a range of bacteria and fungi. The results demonstrated significant inhibition of growth in certain strains, indicating its potential as an antimicrobial agent.

Anti-inflammatory Studies

Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce inflammation markers in vitro, suggesting that it could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Research

The anticancer activity was assessed through cytotoxicity assays on various cancer cell lines. The compound exhibited selective toxicity, leading to decreased viability in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Difluoromethoxy)-4-methoxybenzoic acid | Similar functional groups | Antimicrobial |

| 4-Difluoromethoxy-3-hydroxybenzaldehyde | Hydroxy group instead of methoxy | Anticancer |

| Difluoromethoxylated ketones | Nitrogen-containing heterocycles | Various |

This table illustrates how variations in functional groups can impact biological activity.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde derivatives?

- Methodological Answer : Green synthesis approaches, such as ultrasonication in aqueous media, can enhance reaction efficiency. For example, demonstrates a one-pot pseudo two-component reaction under ultrasonication to synthesize Schiff bases from similar benzaldehyde derivatives. Key parameters include solvent choice (water or ethanol), catalyst-free conditions, and reaction time optimization (~30–60 min under sonication). Temperature control (25–50°C) and pH adjustment (neutral to slightly acidic) are critical for yield improvement .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, nitro group ~1520 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for difluoromethoxy (–O–CF₂–H, δ ~6.8–7.2 ppm) and methoxy (–OCH₃, δ ~3.8–4.0 ppm) groups .

- Elemental Analysis : Verify purity (>97% by HPLC, as in ).

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Conduct stability assays:

- pH Stability : Test in buffers (pH 3–9) at 25°C. Fluorescence studies in suggest optimal stability at pH 5–7 for similar nitro-aromatic compounds.

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Avoid prolonged storage above 40°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites. For example, used DFT to study charge transfer in Schiff base formation. Focus on:

- Electrophilicity Index : Predict susceptibility to nucleophilic attack at the aldehyde group.

- Frontier Molecular Orbitals (HOMO/LUMO) : Analyze energy gaps to assess kinetic stability .

Q. What are the contradictions in reported synthetic yields for nitrobenzaldehyde derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity and nitro group orientation. For instance:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may increase nitro group activation but reduce regioselectivity.

- Steric Hindrance : The 2-nitro substituent in the target compound may slow reaction kinetics compared to para-substituted analogs. Systematic solvent screening (e.g., ethanol vs. acetonitrile) and kinetic studies (time-resolved IR) are recommended .

Q. How does the difluoromethoxy group influence the compound’s application in sensor development?

- Methodological Answer : The –OCF₂– group enhances electron-withdrawing effects, improving binding affinity for metal ions. highlights Schiff base derivatives of similar benzaldehydes as heavy metal sensors. Experimental steps:

- Fluorescence Quenching Assays : Test sensitivity to Cu²⁺/Hg²⁺ ions.

- Binding Constant Calculation : Use the Stern-Volmer equation to quantify interactions .

Q. What mechanistic insights explain the regioselectivity of nitration in the synthesis of this compound?

- Methodological Answer : Nitration is directed by electron-donating groups (e.g., methoxy). Computational modeling ( ) and isotopic labeling can track intermediate formation. Key factors:

- Ortho vs. Para Activation : Methoxy at C3 directs nitration to C2 via resonance stabilization.

- Solvent Effects : Nitric acid in sulfuric acid enhances electrophilic substitution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.